N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide
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Overview
Description
N’-(4-methylbenzoyl)-4-biphenylcarbohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a biphenyl group and a 4-methylbenzoyl moiety attached to a carbohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzoyl)-4-biphenylcarbohydrazide typically involves the reaction of 4-methylbenzoyl chloride with 4-biphenylcarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N’-(4-methylbenzoyl)-4-biphenylcarbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzoyl)-4-biphenylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydrazide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazides.
Scientific Research Applications
N’-(4-methylbenzoyl)-4-biphenylcarbohydrazide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-methylbenzoyl)-4-biphenylcarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzoyl)-N’-(4-chloro-2-nitrophenyl) thiourea
- N-(4-methylbenzoyl)-N’-(4-methylphenyl) thiourea
- N-octyloxyphenyl-N’-(4-methylbenzoyl)thiourea
Uniqueness
N’-(4-methylbenzoyl)-4-biphenylcarbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl and 4-methylbenzoyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18N2O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-methyl-N'-(4-phenylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C21H18N2O2/c1-15-7-9-18(10-8-15)20(24)22-23-21(25)19-13-11-17(12-14-19)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,24)(H,23,25) |
InChI Key |
CHUGSFRTOMNSFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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